3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 2202178-85-4
VCID: VC6908568
Molecular Formula: C14H16N4O
Molecular Weight: 256.309
* For research use only. Not for human or veterinary use.
![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one - 2202178-85-4](/images/structure/VC6908568.png)
Description |
3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique bicyclic structure that includes cyclopentene and pyridinyl moieties, contributing to its potential pharmacological properties. Key Characteristics:
Synthesis Steps:
Biological Activities and Potential ApplicationsWhile specific biological activities of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one are not extensively documented, compounds with similar triazole structures have shown potential in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications. The presence of a pyridinylmethyl group may enhance its interaction with biological targets, potentially leading to improved pharmacological profiles. Potential Therapeutic Areas:
Chemical Stability:
Research Findings and Future DirectionsResearch on 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is limited, but studies on similar compounds suggest potential in various therapeutic areas. Future research should focus on elucidating its biological activities, optimizing synthesis conditions, and exploring its pharmacological properties. Future Research Directions:
|
---|---|
CAS No. | 2202178-85-4 |
Product Name | 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
Molecular Formula | C14H16N4O |
Molecular Weight | 256.309 |
IUPAC Name | 5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C14H16N4O/c1-17-13(11-6-2-3-7-11)16-18(14(17)19)10-12-8-4-5-9-15-12/h2-5,8-9,11H,6-7,10H2,1H3 |
Standard InChIKey | SRACSHIWMLSVBR-UHFFFAOYSA-N |
SMILES | CN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3 |
Solubility | not available |
PubChem Compound | 126953710 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume